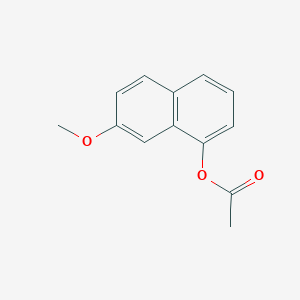
7-Methoxynaphthalen-1-yl acetate
Übersicht
Beschreibung
7-Methoxynaphthalen-1-yl acetate, also known as this compound, is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-Methoxynaphthalen-1-yl acetate, a compound derived from naphthalene, has garnered attention in various fields of research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings relevant to its activity.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H12O3 |
| Molecular Weight | 216.23 g/mol |
| Melting Point | 153-154 °C |
| Boiling Point | 408.8 °C |
| Density | 1.2 g/cm³ |
These properties indicate a stable organic compound with potential for various chemical reactions, including oxidation and substitution .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances binding affinity and selectivity towards these targets, modulating biochemical pathways that lead to various biological effects .
Potential Mechanisms
- Receptor Interaction : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to metabolic processes.
- Enzyme Modulation : It has been noted for its potential to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects .
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antidepressant Effects : As an intermediate in the synthesis of Agomelatine, a known antidepressant, it may share similar mechanisms of action that involve modulation of serotonin receptors .
- Anti-inflammatory Properties : Studies suggest that this compound can inhibit inflammatory responses, potentially making it useful in treating conditions characterized by chronic inflammation .
- Auxin Transport Inhibition : In plant biology, related compounds have been shown to inhibit auxin transport, which is crucial for plant growth and development .
Case Studies and Research Findings
Research studies have explored the efficacy and mechanisms of this compound in various contexts:
- Study on Antidepressant Activity : A study highlighted the role of Agomelatine in regulating mood through melatonergic and serotonergic pathways, suggesting that its precursors may exhibit similar effects .
- Inflammation Models : In vitro studies demonstrated that compounds related to this compound could significantly reduce pro-inflammatory cytokine production in immune cells, indicating potential therapeutic applications in inflammatory diseases .
Eigenschaften
IUPAC Name |
(7-methoxynaphthalen-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-9(14)16-13-5-3-4-10-6-7-11(15-2)8-12(10)13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZZPELMJIDPSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















